molecular formula C21H24N2O2 B4118322 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

Cat. No. B4118322
M. Wt: 336.4 g/mol
InChI Key: ITDPUQRNPJEOHG-UHFFFAOYSA-N
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Description

2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential therapeutic applications due to its unique chemical structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. 5]nonan-1-one.

Mechanism of Action

The mechanism of action of 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain neurotransmitters such as serotonin and dopamine. It may also modulate the activity of ion channels in the brain, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of certain neurotransmitters, leading to a decrease in their levels. It has also been shown to modulate the activity of ion channels in the brain, leading to its anticonvulsant effects. The compound has been found to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity and good tolerability in animal studies. However, the compound has some limitations, including its limited solubility in water and its relatively low potency compared to other compounds with similar therapeutic applications.

Future Directions

There are several future directions for research on 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its potency and solubility. Additionally, more studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, it may be interesting to explore its potential applications in other therapeutic areas, such as neurodegenerative diseases and pain management.
Conclusion:
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its antitumor, anticonvulsant, and antidepressant properties. The compound has been found to inhibit the activity of enzymes involved in the biosynthesis of certain neurotransmitters and to modulate the activity of ion channels in the brain. It has several advantages for lab experiments, but also has some limitations. Future research directions include investigating its mechanism of action, optimizing its synthesis, and exploring its potential applications in other therapeutic areas.

Scientific Research Applications

2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has been found to have potential therapeutic applications. It has been studied for its antitumor, anticonvulsant, and antidepressant properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anticonvulsant activity in animal models and to exhibit antidepressant-like effects in behavioral tests.

properties

IUPAC Name

2-anilino-1-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-25-18-12-10-16(11-13-18)19-21(14-6-3-7-15-21)20(24)23(19)22-17-8-4-2-5-9-17/h2,4-5,8-13,19,22H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDPUQRNPJEOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3(CCCCC3)C(=O)N2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-(phenylamino)-2-azaspiro[3.5]nonan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 2
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 3
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 4
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 5
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 6
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

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